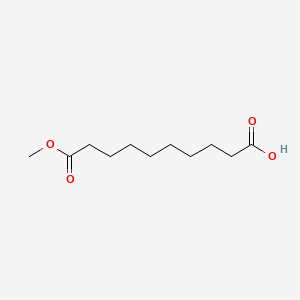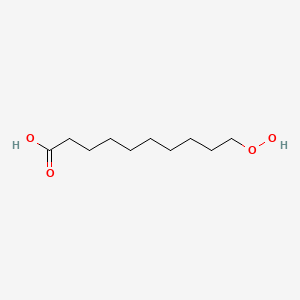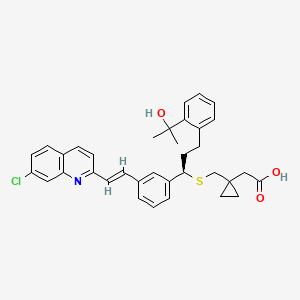
メチルピロフェオフォルバイドa
概要
説明
ピロフェオフォルビドaメチルエステルは、クロロフィルaの誘導体であり、その有効な光増感特性で知られています。この化合物は、光活性化化合物を用いて癌細胞を破壊する治療法である光線力学療法に広く用いられています。 ピロフェオフォルビドaメチルエステルは、アポトーシスを誘導し、腫瘍の増殖を抑制する上で大きな可能性を示しています .
科学的研究の応用
Pyropheophorbide a methyl ester has a wide range of applications in scientific research:
作用機序
ピロフェオフォルビドaメチルエステルの作用機序は、光による化合物の活性化を含み、活性酸素種の生成につながります。これらの活性種は細胞成分に酸化損傷を与え、アポトーシスを誘導し、腫瘍の増殖を抑制します。 この化合物は、転写因子の活性化や小胞体ストレスの誘導など、さまざまな分子経路を標的にします .
類似の化合物:
クロリンe6: 光線力学療法で使用されるもう1つのクロロフィル誘導体。
ヘマトポルフィリン: 光増感特性を持つポルフィリン誘導体。
ベルテポルフィン: 光線力学療法で使用されるベンゾポルフィリン誘導体.
独自性: ピロフェオフォルビドaメチルエステルは、高い光線力学効果、癌細胞の選択的な標的化、および他の光増感剤と比較して副作用が少ないことから際立っています。 その独特の構造により、活性酸素種を効率的に生成することができ、光線力学療法において強力な薬剤となっています .
生化学分析
Biochemical Properties
Methyl Pyropheophorbide-a plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS) such as singlet oxygen . This process is crucial in PDT, where the photosensitizer absorbs light energy and transfers it to molecular oxygen, generating ROS that can induce cell death .
Cellular Effects
Methyl Pyropheophorbide-a has been shown to have potent effects on various types of cells. For instance, it has been found to induce photodynamic cell death in U937 and SK-HEP-1 cells . Moreover, it has been observed to block the cell cycle and inhibit cell migration and invasion .
Molecular Mechanism
The molecular mechanism of action of Methyl Pyropheophorbide-a involves its absorption of light energy, which leads to the generation of ROS . These ROS, particularly singlet oxygen, can cause damage to cellular structures, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl Pyropheophorbide-a has been observed to show sustained release from Methyl Pyropheophorbide-a-loaded solid lipid nanoparticles (SLNs), improving its photostability . This suggests that the effects of this compound can change over time, with potential long-term effects on cellular function.
Transport and Distribution
Methyl Pyropheophorbide-a is encapsulated in SLNs to improve its solubility and enhance its transport and distribution within cells and tissues . This encapsulation also improves the compound’s photostability .
Subcellular Localization
Photosensitizers like Methyl Pyropheophorbide-a are typically localized in various cellular organelles depending on their chemical structure, aggregation state, and cell type .
準備方法
合成経路と反応条件: ピロフェオフォルビドaメチルエステルの合成は、通常、植物源からのクロロフィルaの抽出に始まり、その構造を修飾する一連の化学反応が続きます。主な手順は以下のとおりです。
クロロフィルaの抽出: クロロフィルaは、アセトンやエタノールなどの溶媒を使用して植物材料から抽出されます。
脱金属化: クロロフィルa中のマグネシウムイオンは、酸性条件下で除去されてフェオフィチンaが生成されます。
エステル化: フェオフィチンaは、その後、メタノールと触媒を用いてエステル化され、ピロフェオフォルビドaメチルエステルが生成されます.
工業生産方法: 産業では、ピロフェオフォルビドaメチルエステルの製造には、大規模な抽出と精製プロセスが含まれます。 高度なクロマトグラフィー技術を用いることで、最終生成物の高純度と高収率が確保されます .
化学反応の分析
反応の種類: ピロフェオフォルビドaメチルエステルは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物: これらの反応から生成される主な生成物には、それぞれがユニークな光物理的および化学的特性を持つ、ピロフェオフォルビドaメチルエステルのさまざまな誘導体が含まれます .
4. 科学研究の応用
ピロフェオフォルビドaメチルエステルは、科学研究において幅広い用途があります。
類似化合物との比較
Chlorin e6: Another chlorophyll derivative used in photodynamic therapy.
Hematoporphyrin: A porphyrin derivative with photosensitizing properties.
Verteporfin: A benzoporphyrin derivative used in photodynamic therapy.
Uniqueness: Pyropheophorbide a methyl ester stands out due to its high photodynamic efficacy, selective targeting of cancer cells, and minimal side effects compared to other photosensitizers. Its unique structure allows for efficient generation of reactive oxygen species, making it a potent agent in photodynamic therapy .
特性
IUPAC Name |
methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKGUTUPNUAGP-AVRDEDQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl pyropheophorbide-a has a molecular formula of C34H36N4O3 and a molecular weight of 552.66 g/mol. []
ANone: Characterization of methyl pyropheophorbide-a and its derivatives commonly involves UV-Vis spectroscopy, IR spectroscopy, and 1H NMR spectroscopy. [, , , , , , , , , , , , ] Mass spectrometry and elemental analysis are also frequently utilized. [, , , , , , ]
ANone: Methyl pyropheophorbide-a is obtained from chlorophyll-a through a two-step process: removing the magnesium ion and the carboxymethyl group at the 132-position, followed by methylation with diazomethane. [] An alternative method involves refluxing chlorophyll-a in acetic acid to remove both the magnesium ion and the carboxymethyl group in a single step, followed by methylation. []
ANone: The most reactive sites for chemical modification include the C3-vinyl group, C132-carbonyl group, terminal C17-carbonmethoxyl group, and C20-meso-hydrogen. [] These sites can be modified through various reactions, including electrophilic addition, electrophilic substitution, nucleophilic addition, oxidation, reduction, and elimination. []
ANone: Yes, the vinyl group can be modified through various reactions. For example, it can be converted into an alkylcarbonyl group by a Grignard reaction followed by oxidation. [, ] It can also undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. []
ANone: The carbonyl group on the E-ring can be modified through oxidation and reduction reactions. [] Additionally, the five-membered exocyclic ring can be extended to a six-membered imide structure through allomerization and rearrangement reactions. [, , ]
ANone: Methyl pyropheophorbide-a and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. [, , , , , , , , , , , ]
ANone: Upon light activation, methyl pyropheophorbide-a generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in target tissues. [, , , ]
ANone: Several factors affect efficacy, including the photosensitizer's structure, its ability to generate singlet oxygen, cellular uptake, subcellular localization, and the presence of resistance mechanisms. [, , , , , ]
ANone: Modifications at different positions of the methyl pyropheophorbide-a structure can significantly impact its photophysical properties, such as absorption wavelength, singlet oxygen quantum yield, and lipophilicity. [, , , , , , , , ]
ANone: Incorporating electron-withdrawing groups, such as methylenemalononitrile, can shift the Qy absorption band of chlorin derivatives to longer wavelengths, potentially enhancing their effectiveness in treating deep-seated tumors. []
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to predict the geometries and electronic structures of methyl pyropheophorbide-a derivatives, providing insights into their photophysical properties and interactions with water molecules. [, ]
ANone: DFT calculations have been used to study the interaction between Zn pyropheophorbide a and nicotine, demonstrating a "two-point binding" mechanism involving coordination of the nicotine N-pyridyl moiety to the zinc atom and ion pairing between the nicotine N-methyl pyrrolidine unit and the chlorin acid group. []
ANone: Various cancer cell lines, including human ovarian cancer cells (SKOV3, A2780) [, ], human cervical cancer cells (HeLa) [, ], and mouse sarcoma S-180 cells [, ], have been used to evaluate the in vitro PDT efficacy of methyl pyropheophorbide-a derivatives.
ANone: Yes, in vivo studies have been conducted using methyl pyropheophorbide-a derivatives in mouse models. For instance, the in vivo photosensitizing efficacy of alkyl ether analogs of pyropheophorbide-a was investigated in C3H mice implanted with RIF tumors. []
ANone: Yes, the transcription factor Nrf2 has been implicated in resistance to methyl pyropheophorbide-a-mediated PDT. [] Activation of Nrf2, possibly through the mitogen-activated protein kinase (MAPK) pathway, has been linked to cytoprotection against PDT-induced oxidative stress. []
ANone: Nrf2 promotes resistance by enhancing cellular defense mechanisms against oxidative stress, such as increasing antioxidant levels and promoting the efflux of the photosensitizer from cells through the Nrf2-HO-1 and Nrf2-ABCG2 signaling pathways, respectively. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















